2-Hydrazinyl-5-nitropyridine chemical properties
2-Hydrazinyl-5-nitropyridine chemical properties
Technical Whitepaper: 2-Hydrazinyl-5-nitropyridine A Versatile Scaffold in Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary
2-Hydrazinyl-5-nitropyridine (CAS: 6343-98-2) represents a critical "hinge" scaffold in modern medicinal chemistry. Its dual functionality—combining an electron-deficient nitro-pyridine core with a nucleophilic hydrazine tail—makes it an ideal precursor for fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-a]pyridines. This guide provides a rigorous technical analysis of its synthesis, physicochemical validation, and divergent reactivity profiles, designed for researchers optimizing drug discovery workflows.
Physicochemical Profile
The compound exists as a stable, crystalline solid under ambient conditions but exhibits shock sensitivity typical of nitro-hydrazine derivatives.
| Property | Specification | Notes |
| IUPAC Name | 2-Hydrazinyl-5-nitropyridine | Also: (5-Nitropyridin-2-yl)hydrazine |
| CAS Number | 6343-98-2 | Distinct from 2-amino-5-nitropyridine (4214-76-0) |
| Molecular Formula | C₅H₆N₄O₂ | MW: 154.13 g/mol |
| Appearance | Yellow to Brown Crystalline Powder | Color darkens upon oxidation/light exposure |
| Melting Point | 205–206 °C (dec) | Decomposes upon melting; do not overheat |
| Solubility | DMSO, DMF (High); Ethanol (Hot) | Poor solubility in water and non-polar solvents |
| pKa (Predicted) | ~3.5 (Hydrazine NH) | Pyridine ring N is weakly basic due to -NO₂ |
Synthetic Routes & Mechanistic Insights
The industrial standard for synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the nitro group at the 5-position activates the 2-position, facilitating the displacement of a halogen leaving group by hydrazine.
Protocol: SₙAr Displacement of 2-Chloro-5-nitropyridine
-
Precursor: 2-Chloro-5-nitropyridine (CAS: 4548-45-2)
-
Reagent: Hydrazine Hydrate (80% or 100%)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Step-by-Step Methodology:
-
Charge: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in Ethanol (10 volumes).
-
Addition: Add Hydrazine Hydrate (3.0 – 5.0 eq) dropwise at room temperature.
-
Critical Insight: Excess hydrazine is mandatory to prevent the formation of the bis-coupled impurity (2,2'-hydrazo-bis(5-nitropyridine)), where the product attacks a second molecule of starting material.
-
-
Reaction: Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[1]
-
Workup: Cool the reaction mixture to 0–5 °C. The product will precipitate as a yellow/orange solid.
-
Purification: Filter the solid. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove trace hydrazine.
-
Drying: Vacuum dry at 40 °C. Do not exceed 50 °C due to thermal instability.[1]
Self-Validating Checkpoint:
-
Yield: Expect 85–95%.
-
Purity: If the melting point is <200 °C, recrystallize from hot ethanol.
Structural Validation (Spectroscopy)
To ensure the integrity of the scaffold before downstream application, confirm the structure using the following diagnostic signals.
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by the desheilding effect of the nitro group and the distinct hydrazine protons.
-
δ 9.02 ppm (d, J=2.5 Hz, 1H): H-6 proton. Highly deshielded due to proximity to ring nitrogen and nitro group.
-
δ 8.25 ppm (dd, J=9.0, 2.5 Hz, 1H): H-4 proton. Shows coupling to H-3 and H-6.
-
δ 6.85 ppm (d, J=9.0 Hz, 1H): H-3 proton. Upfield shift due to electron donation from the adjacent hydrazine.[1]
-
δ 8.90 ppm (br s, 1H): -NH- (Hydrazine secondary amine). Exchangeable with D₂O.
-
δ 4.50 ppm (br s, 2H): -NH₂ (Hydrazine primary amine). Broad, exchangeable.
FT-IR (ATR)
-
3350, 3280 cm⁻¹: N-H stretching (Primary & Secondary amines).
-
1550–1480 cm⁻¹: Asymmetric -NO₂ stretch (Strong).
-
1340–1290 cm⁻¹: Symmetric -NO₂ stretch (Strong).
Reactivity & Applications: The Triazolopyridine Gateway
2-Hydrazinyl-5-nitropyridine is a "divergent" intermediate. It primarily reacts via the terminal nitrogen to form Hydrazones (Pathway A) , which can then be oxidatively cyclized to [1,2,4]Triazolo[4,3-a]pyridines (Pathway B) . This fused system is a bioisostere of quinoline and is prevalent in antitumor and antimicrobial research.[1]
Pathway Logic & Mechanism
Figure 1: Synthetic workflow from precursor to fused triazolopyridine targets.
Experimental Workflow: Oxidative Cyclization
To access the triazolopyridine core (e.g., for antitumor screening):
-
Hydrazone Formation: React 2-hydrazinyl-5-nitropyridine with an aldehyde (e.g., benzaldehyde) in ethanol with a catalytic amount of acetic acid. Reflux 1–2 h. Isolate the hydrazone.
-
Cyclization: Dissolve the hydrazone in DCM or DMF.[1] Add Iodobenzene diacetate (PhI(OAc)₂) (1.1 eq) or N-Chlorosuccinimide (NCS) . Stir at RT for oxidative ring closure.
-
Result: Formation of the 1,2,4-triazole ring fused to the pyridine, retaining the 6-nitro group (formerly 5-nitro).[2]
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed (Category 3).
-
Flammability: Flammable solid.[1]
-
Explosion Hazard: As a nitro-hydrazine, this compound possesses high energy. It is potentially shock-sensitive when dry.
Handling Rules:
-
Avoid Metal Spatulas: Use Teflon or wood to reduce friction/spark risk.[1]
-
Solvent Dampness: Store the material slightly damp with ethanol if long-term storage is required to mitigate shock sensitivity.
-
Incompatibility: Violent reaction with strong oxidizers and reducing agents.[1]
References
-
Vadagaonkar, K. S., et al. (2014). A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines. RSC Advances. Retrieved January 30, 2026, from [Link]
-
Al-Saidi, S. F., et al. (2023).[3] 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations. Journal of Molecular Structure. Retrieved January 30, 2026, from [Link]
